molecular formula C15H31NO2 B011412 N-Hydroxymethyl myristamide CAS No. 101453-46-7

N-Hydroxymethyl myristamide

Cat. No.: B011412
CAS No.: 101453-46-7
M. Wt: 257.41 g/mol
InChI Key: DOYNOQOFAMHNEH-UHFFFAOYSA-N
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Description

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) is a compound that has garnered significant interest in scientific research due to its role as an activator of adenosine monophosphate-activated protein kinase (AMPK).

Preparation Methods

Synthetic Routes and Reaction Conditions

AICAR can be synthesized through several methods. One common synthetic route involves the reaction of 5-aminoimidazole-4-carboxamide with ribose-1-phosphate under specific conditions to yield AICAR. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of AICAR involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification and crystallization to obtain AICAR in its pure form. Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are used to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

AICAR undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and subsequent biological effects.

Common Reagents and Conditions

Common reagents used in the reactions involving AICAR include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of AICAR depend on the specific reagents and conditions used. For example, oxidation of AICAR can lead to the formation of different metabolites that play crucial roles in its biological activity .

Scientific Research Applications

AICAR has a wide range of scientific research applications:

Mechanism of Action

AICAR exerts its effects by activating AMPK, a key regulator of cellular energy homeostasis. Upon entering the cell, AICAR is phosphorylated to form ZMP, which mimics adenosine monophosphate and activates AMPK. This activation leads to various downstream effects, including increased glucose uptake, enhanced fatty acid oxidation, and improved mitochondrial biogenesis .

Comparison with Similar Compounds

Similar Compounds

    Metformin: Another AMPK activator used primarily in the treatment of type 2 diabetes.

    Phenformin: Similar to metformin but with a higher risk of lactic acidosis.

    Berberine: A natural compound that also activates AMPK and has similar metabolic effects.

Uniqueness of AICAR

AICAR is unique in its ability to directly activate AMPK through its conversion to ZMP, which closely mimics the natural activator adenosine monophosphate. This direct activation mechanism distinguishes AICAR from other compounds that may have indirect or less specific effects on AMPK .

Properties

CAS No.

101453-46-7

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

N-(hydroxymethyl)tetradecanamide

InChI

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)16-14-17/h17H,2-14H2,1H3,(H,16,18)

InChI Key

DOYNOQOFAMHNEH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NCO

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCO

Origin of Product

United States

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